Ethyl 2-bromo-5-chloropyridine-4-acetate
Description
Ethyl 2-bromo-5-chloropyridine-4-acetate is a halogenated pyridine derivative characterized by a pyridine core substituted with bromine at position 2, chlorine at position 5, and an ethyl acetate group at position 4. Its molecular formula is C₉H₉BrClNO₂, with a molecular weight of 298.53 g/mol. The compound’s structure combines a heteroaromatic ring with electron-withdrawing halogens and a lipophilic ester group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-chloropyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)4-6-3-8(10)12-5-7(6)11/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHPRVQMBRFZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Grignard Reactions and Formaldehyde Derivatives
A prominent method involves the initial formation of 2-bromo-5-aldehyde pyridine derivatives through Grignard reactions, followed by esterification to obtain the ethyl ester. The process is characterized by mild reaction conditions, high yields, and suitability for industrial scale-up.
- Dissolution of 2,5-dibromopyridine in an aprotic solvent such as tetrahydrofuran (THF), toluene, or xylene.
- Addition of a Grignard reagent (e.g., methyl magnesium chloride, isopropyl magnesium chloride, or cyclohexyl magnesium chloride) in a molar ratio of 1:1-2, under an inert atmosphere at 0–20°C.
- Reaction proceeds with the formation of a magnesium halide intermediate.
- Subsequent addition of N,N-Dimethylformamide (DMF) acts as a formylating agent, converting the Grignard intermediate into a formylated pyridine derivative.
- Acidic workup with hydrochloric acid or acetic acid adjusts the pH to 1–4, followed by extraction, washing, and crystallization to isolate 2-bromo-5-formylpyridine.
- Esterification with ethanol under suitable conditions yields Ethyl 2-bromo-5-chloropyridine-4-acetate.
- Patent CN112479991A describes a method where 2,5-dibromopyridine reacts with Grignard reagents in tetrahydrofuran, followed by DMF addition, to produce 2-bromo-5-aldehyde pyridine with yields exceeding 80% (see).
- The process involves mild conditions, low cost, and high purity, making it suitable for large-scale production.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Grignard formation | 2,5-dibromopyridine + Mg in THF, 0–20°C | N/A | Inert atmosphere, molar ratio 1:1-2 |
| Formylation | DMF addition, protected atmosphere | >80% | Controlled addition, 30 min reaction |
| Esterification | Ethanol, reflux | High | Crystallization yields pure ester |
Halogenation of 2-Amino-5-chloropyridine
Another route involves direct halogenation of 2-amino-5-chloropyridine to introduce bromine selectively at the 2-position, followed by esterification to form the acetate.
- Starting with 2-amino-5-chloropyridine, dissolve in a suitable solvent such as methylene dichloride.
- Add N-bromosuccinimide (NBS) at 0°C gradually, maintaining reaction temperature to prevent overbromination.
- Reaction completion confirmed via TLC.
- Workup involves solvent removal, extraction with ethyl acetate, washing, and drying.
- The intermediate 2-bromo-5-chloropyridine is then subjected to acylation with ethyl chloroformate or similar reagents to introduce the acetate group at the 4-position.
- Patent CN103420903A details a method where 2-amino-4-chloropyridine undergoes bromination with NBS, followed by diazotization and chlorination steps, yielding 2-bromo-5-chloropyridine with yields over 90% (see,).
- The process avoids hazardous reagents like butyllithium, making it safer and more scalable.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | NBS, methylene dichloride, 0°C | >90% | Controlled addition, TLC monitoring |
| Acylation | Ethyl chloroformate or equivalent | High | Followed by purification |
Direct Synthesis from 2-Amino-5-chloropyridine
A more straightforward approach involves direct substitution reactions, where 2-amino-5-chloropyridine reacts with brominating agents in controlled conditions to yield the target compound directly.
- Dissolving 2-amino-5-chloropyridine in an aqueous or organic solvent.
- Addition of bromine or N-bromosuccinimide in the presence of a catalyst or under specific temperature conditions.
- Post-reaction, the mixture is neutralized, extracted, and purified.
- Esterification with ethanol or other alcohols to produce this compound.
- ChemicalBook notes that this route can achieve yields around 93%, with reaction conditions optimized to prevent overbromination or chlorination loss.
- This method is advantageous for rapid synthesis and industrial scalability.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard + DMF | 2,5-dibromopyridine | Mg, DMF, Ethanol | 0–20°C, inert atmosphere | High yield, purity, scalable | Requires handling of Grignard reagents |
| Halogenation of 2-amino-5-chloropyridine | 2-amino-5-chloropyridine | NBS, Bromine | 0°C to room temp | Simple, high yield | Overbromination risk |
| Direct substitution | 2-amino-5-chloropyridine | Brominating agents | Controlled temperature | Fast, scalable | Selectivity challenges |
Biological Activity
Ethyl 2-bromo-5-chloropyridine-4-acetate is a halogenated pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. The presence of bromine and chlorine atoms in its structure enhances reactivity and biological efficacy, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.53 g/mol. The compound features a pyridine ring substituted with both bromine and chlorine, contributing to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where the halogenated pyridine serves as a key intermediate. Various methods have been documented for synthesizing similar compounds, emphasizing the importance of optimizing yield and purity during the process .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have indicated that compounds with similar structural features exhibit significant activity against bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, related halogenated pyridines have demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 16-64 µg/mL .
Antiviral Potential
Recent investigations into the antiviral activity of halogenated pyridines suggest that this compound may inhibit viral replication mechanisms. In particular, structure-activity relationship (SAR) studies have highlighted that substituents at the C-5 position can significantly influence antiviral potency against viruses such as SARS-CoV-2 . Compounds with similar configurations have been shown to possess IC50 values ranging from 2.72 µM to 8.89 µM against viral targets.
Trypanocidal Activity
Research has also explored the potential of this compound in treating parasitic infections like human African trypanosomiasis (HAT). Compounds derived from similar structures have been evaluated for their effectiveness against Trypanosoma brucei, with IC50 values below 50 nM indicating potent activity . The correlation between binding affinity to target enzymes and cellular activity suggests that this compound could be effective in inhibiting trypanosome growth.
Case Studies
| Study | Organism | Activity | IC50 (µM) |
|---|---|---|---|
| Study A | E. coli | Antibacterial | 16 |
| Study B | SARS-CoV-2 | Antiviral | 4.79 |
| Study C | T. brucei | Trypanocidal | <0.05 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways of pathogens.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function, it can hinder microbial growth and replication.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Ethyl 2-bromo-5-chloropyridine-4-acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents make it reactive towards nucleophilic substitution reactions, enabling the formation of diverse derivatives.
Case Study: Synthesis of 7-Azaindoles
A notable application is in the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines. The compound can be utilized as a precursor, where its reactivity allows for the introduction of functional groups necessary for further transformations. The reaction conditions often involve acidic environments, which facilitate the transformation while maintaining high yields .
Agrochemical Applications
The compound is also investigated for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to form stable bonds with various functional groups makes it suitable for developing compounds that can effectively interact with biological systems.
Case Study: Herbicide Development
Research has demonstrated that derivatives of this compound exhibit herbicidal properties. For instance, modifications to the pyridine ring can enhance its efficacy against specific weed species while minimizing toxicity to crops .
Material Science
This compound is being explored in material science for its potential use in creating polymeric materials with specific functionalities. The incorporation of this compound into polymer matrices can alter their chemical properties, making them suitable for various applications including coatings and adhesives.
Data Table: Properties of Modified Polymers
| Property | Unmodified Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Water Resistance (%) | 50 | 80 |
Medicinal Chemistry
The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Its derivatives have been screened for activity against various diseases, including cancer and bacterial infections.
Case Study: Antimicrobial Activity
Studies have shown that certain derivatives exhibit significant antimicrobial activity. For example, modifications at the ethyl acetate position have led to compounds that show enhanced activity against resistant bacterial strains .
Comparison with Similar Compounds
Core Structural Differences
The compound’s pyridine core distinguishes it from benzene-ring analogs (e.g., phenoxy-acetate derivatives). Pyridine’s nitrogen atom introduces aromaticity with lone-pair electron delocalization, enhancing reactivity toward electrophilic substitution compared to benzene. In contrast, analogs like Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate (C₁₃H₁₂BrNO₄) feature a benzene ring fused with an isoxazole heterocycle, which introduces additional hydrogen-bonding sites and electronic complexity .
Substituent Effects
- Halogenation: The target compound’s 2-bromo and 5-chloro substituents create steric and electronic effects that influence regioselectivity in reactions. Bromine’s polarizability enhances susceptibility to nucleophilic substitution, while chlorine’s smaller size favors stability.
- Functional Groups: The ethyl ester group in the target compound improves solubility in organic solvents compared to carboxylic acid analogs (e.g., 2-(4-chloro-2-(isoxazol-5-yl)phenoxy)acetic acid). This difference impacts pharmacokinetic properties, such as membrane permeability .
Molecular and Physical Properties
Table 1 summarizes key molecular parameters:
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|---|
| Ethyl 2-bromo-5-chloropyridine-4-acetate | Pyridine | C₉H₉BrClNO₂ | 298.53 | 2-Bromo, 5-Chloro, 4-Acetate Ethyl | Ethyl Ester |
| Ethyl 2-(4-bromo-2-isoxazol-5-ylphenoxy)acetate | Benzene | C₁₃H₁₂BrNO₄ | 334.15 | 4-Bromo, 2-Isoxazol-5-yl, Phenoxy | Ethyl Ester |
| 2-(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid | Benzene | C₁₁H₈ClNO₄ | 269.64 | 4-Chloro, 2-Isoxazol-5-yl, Phenoxy | Carboxylic Acid |
Note: Molecular weights calculated using standard atomic masses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
